molecular formula C16H12N2O6 B11552076 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid

2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B11552076
M. Wt: 328.28 g/mol
InChI Key: GAQJBULSLBTNGJ-UHFFFAOYSA-N
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Description

2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features both a nitro group and a carbamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the acylation of the resulting nitrobenzoic acid with 4-acetylaniline. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acyl chlorides for the acylation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: Formation of 2-[(4-Acetylphenyl)carbamoyl]-3-aminobenzoic acid.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-[(4-Acetylphenyl)carbamoyl]-3-aminobenzoic acid: A reduced form of the original compound with an amino group instead of a nitro group.

    4-Acetyl-3-nitrobenzoic acid: Lacks the carbamoyl group but retains the nitro and acetyl groups.

Uniqueness: 2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group on the benzoic acid core

Properties

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

2-[(4-acetylphenyl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C16H12N2O6/c1-9(19)10-5-7-11(8-6-10)17-15(20)14-12(16(21)22)3-2-4-13(14)18(23)24/h2-8H,1H3,(H,17,20)(H,21,22)

InChI Key

GAQJBULSLBTNGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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